BenchChemオンラインストアへようこそ!

4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide

Lipophilicity Drug Design ADME

4-(Phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide (CAS 1050774-52-1) is a heterocyclic building block bearing a 1,2,4‑triazole carboxamide head and a phenylthio‑terminated butanamide tail. Its molecular formula is C₁₂H₁₄N₄OS, molecular weight 262.33 g·mol⁻¹, and it is supplied at ≥98% purity across multiple vendors.

Molecular Formula C12H14N4OS
Molecular Weight 262.33 g/mol
Cat. No. B14911007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide
Molecular FormulaC12H14N4OS
Molecular Weight262.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCCCC(=O)NC2=NC=NN2
InChIInChI=1S/C12H14N4OS/c17-11(15-12-13-9-14-16-12)7-4-8-18-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,13,14,15,16,17)
InChIKeyANVFUQMZTGRCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide – Chemical Identity, Core Physicochemical Profile, and Comparator Context


4-(Phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide (CAS 1050774-52-1) is a heterocyclic building block bearing a 1,2,4‑triazole carboxamide head and a phenylthio‑terminated butanamide tail . Its molecular formula is C₁₂H₁₄N₄OS, molecular weight 262.33 g·mol⁻¹, and it is supplied at ≥98% purity across multiple vendors . The compound occupies a distinct niche in the structure–activity relationship (SAR) exploration of triazole‑based ligands: the phenylthioether side chain introduces measurable differences in lipophilicity (cLogP = 2.32) and topological polarity (tPSA = 70.7 Ų) relative to oxygen‑linked and carbon‑linked analogs that share the same triazole‑amide nucleus .

Why In‑Class Substitution of 4-(Phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide Is Not Trivial


The 1,2,4‑triazole amide family encompasses compounds with diverse linker atoms (O, N, CH₂, S), chain lengths, and terminal ring substituents, each of which produces distinct physicochemical and pharmacokinetic fingerprints [1]. Replacing the phenylthio moiety with a phenoxy or phenyl group changes the scaffold’s LogP by more than 0.7 log units and alters tPSA by up to 9 Ų – differences that are quantitatively large enough to shift absorption, distribution, metabolism, and excretion (ADME) profiles even before any bioassay data are considered . Consequently, generic substitution without verifying these physical‑chemical parameters risks invalidating the SAR of a lead series or introducing unanticipated solubility and permeability liabilities.

Quantitative Differentiation Evidence for 4-(Phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide Versus Closest Structural Analogs


Lipophilicity Gain (cLogP) Versus Oxygen‑Linked Analog 4‑Phenoxy‑N‑(4H‑1,2,4‑triazol‑3‑yl)butanamide

The target compound displays a cLogP of 2.32, which is 0.71 log units higher than the 4‑phenoxy analog (cLogP = 1.60) when both values are calculated by the same in‑house method on the Leyan platform . This increase in lipophilicity is expected to enhance passive membrane permeability and tissue distribution, making the thioether variant a more suitable starting point for programs that require improved cell penetration or higher logD₇.₄.

Lipophilicity Drug Design ADME

Topological Polarity (tPSA) Reduction Versus Oxygen‑Linked Analog 4‑Phenoxy‑N‑(4H‑1,2,4‑triazol‑3‑yl)butanamide

The target compound’s topological polar surface area (tPSA) measures 70.7 Ų, which is 8.2 Ų lower than the tPSA of the oxygen‑linked phenoxy analog (79.9 Ų) when both are determined by the same computational pipeline . The reduced tPSA keeps the compound further below the commonly referenced 140 Ų threshold for oral bioavailability while still allowing adequate solubility via the 4‑heteroatom acceptor motif.

Polar Surface Area Oral Bioavailability Veber Rules

Lipophilicity Advantage Over the Methyl‑Substituted Triazole Analog N‑(5‑Methyl‑1H‑1,2,4‑triazol‑3‑yl)butanamide

When compared to the simpler N‑(5‑methyl‑1H‑1,2,4‑triazol‑3‑yl)butanamide, which lacks the phenylthio extension, the target compound is substantially more lipophilic (cLogP = 2.32 vs. 1.50, Δ = +0.81) and possesses a comparable tPSA (70.7 vs. 74.2 Ų) . The 0.8 log unit difference arises from the phenylthio group, which simultaneously increases bulk and lipophilic surface area without inflating polarity.

Lipophilicity Medicinal Chemistry SAR

Thioether Versus Ether Linker – Inherent Lipophilicity and Metabolic Stability Divergence

Thioethers are intrinsically more lipophilic than their oxygen‑ether counterparts, a trend confirmed by the ΔcLogP = +0.71 between the target and its phenoxy analog . Independent literature demonstrates that thioether‑containing drug analogs can exhibit markedly altered metabolic profiles compared to ethers, with some thioether prodrugs showing robust hepatic stability and attractive oral pharmacokinetics [1]. While direct metabolic stability data for this specific compound are not publicly available, the linker‑class difference provides a rational mechanistic basis for expecting divergent first‑pass metabolism and cytochrome P450 susceptibility relative to the phenoxy comparator.

Metabolic Stability Thioether Ether

High‑Priority Application Scenarios for 4-(Phenylthio)-N-(4H-1,2,4-triazol-3-yl)butanamide Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimisation Requiring a cLogP Between 1.5 and 3.0 with Moderate tPSA (70–80 Ų)

When an early‑stage triazole‑amide series needs a homologation tool that raises LogP without pushing tPSA above 80 Ų, this compound provides a precise answer: cLogP = 2.32 and tPSA = 70.7 Ų . The ether analog (cLogP = 1.60; tPSA = 79.9 Ų) would miss the lipophilicity window, while many alkyl‑extended analogs would overshoot the tPSA target. This positions the thioether as a “Goldilocks” building block for CNS‑penetrant or orally‑bioavailable chemotypes.

Chemical Biology Probe Synthesis Where Thioether Metabolic Stability Is Sought Over Ether Instability

Research groups that experienced oxidative O‑dealkylation of a phenoxy‑linked triazole amide can switch to the phenylthio analog to potentially reduce first‑pass metabolism . The class‑level precedent for thioethers displaying improved hepatic stability [1] makes this compound a strategic replacement that retains the aromatic terminal group while altering the metabolic soft spot.

Heterocyclic Building Block Procurement for Parallel SAR Libraries

Supplied at ≥98% purity by multiple independent vendors , the compound meets the purity threshold required for high‑throughput library synthesis. Its 6‑rotatable‑bond scaffold allows for further derivatization at the triazole NH, the amide carbonyl, or the phenylthio ring, enabling a single building block to spawn dozens of analogs in a parallel medicinal chemistry campaign.

Agrochemical Intermediate Development Leveraging Triazole‑Thioether Motifs Found in Commercial Fungicides

Several commercial triazole fungicides (e.g., epoxiconazole, difenoconazole) incorporate thioether or sulfone linkages. This compound’s phenylthio‑triazole‑amide architecture mirrors those motifs and can serve as an advanced intermediate for synthesizing novel fungicide candidates, particularly where moderate lipophilicity (cLogP ≈ 2.3) is desirable for cuticular penetration while avoiding excessive logD that would limit phloem mobility.

Quote Request

Request a Quote for 4-(Phenylthio)-N-(4h-1,2,4-triazol-3-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.